molecular formula C14H9Cl2N3 B10845255 6-chloro-N-(3-chlorophenyl)quinazolin-4-amine

6-chloro-N-(3-chlorophenyl)quinazolin-4-amine

Cat. No.: B10845255
M. Wt: 290.1 g/mol
InChI Key: QKCFZLIUAVWYRM-UHFFFAOYSA-N
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Description

6-chloro-N-(3-chlorophenyl)quinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives are known for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Chemical Reactions Analysis

6-chloro-N-(3-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .

Scientific Research Applications

6-chloro-N-(3-chlorophenyl)quinazolin-4-amine has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to bind to these targets and disrupt their normal function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to 6-chloro-N-(3-chlorophenyl)quinazolin-4-amine include other quinazoline derivatives like erlotinib and gefitinib, which are used as anticancer agents. Compared to these compounds, this compound may exhibit unique properties due to the presence of chlorine atoms, which can influence its biological activity and pharmacokinetics .

References

Properties

Molecular Formula

C14H9Cl2N3

Molecular Weight

290.1 g/mol

IUPAC Name

6-chloro-N-(3-chlorophenyl)quinazolin-4-amine

InChI

InChI=1S/C14H9Cl2N3/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,(H,17,18,19)

InChI Key

QKCFZLIUAVWYRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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